Direct Fast Violet 2RL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

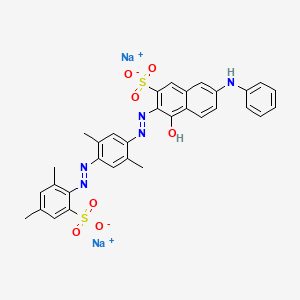

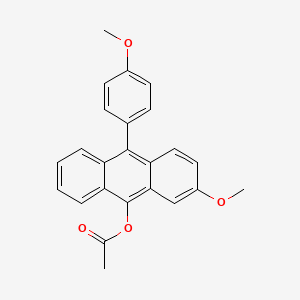

Direct Fast Violet 2RL is a synthetic dye known for its vibrant violet color. It is primarily used in the textile industry for dyeing fabrics. The compound is characterized by its excellent solubility in water and its ability to produce a bright and fast color on various materials.

Métodos De Preparación

Direct Fast Violet 2RL is synthesized through a multi-step chemical process. The synthesis begins with the diazotization of 2-amino-3,5-dimethylbenzenesulfonic acid. This intermediate is then coupled with 2,5-dimethylbenzenamine to form a diazo compound. The final step involves coupling this product with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions .

Análisis De Reacciones Químicas

Direct Fast Violet 2RL undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of its azo bonds.

Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of various derivatives.

Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents like sodium dithionite. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Direct Fast Violet 2RL has several applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions.

Biology: The dye is employed in histological staining to highlight specific structures in biological tissues.

Medicine: this compound is used in certain diagnostic tests to detect the presence of specific biomolecules.

Industry: Beyond textiles, the dye is used in the production of colored inks and coatings.

Mecanismo De Acción

The primary mechanism by which Direct Fast Violet 2RL exerts its effects is through its ability to bind to specific substrates. In textile dyeing, the compound binds to the fibers of the fabric, resulting in a strong and fast color. In biological applications, the dye binds to specific cellular structures, allowing for their visualization under a microscope. The molecular targets and pathways involved in these processes are primarily related to the chemical interactions between the dye and the substrate .

Comparación Con Compuestos Similares

Direct Fast Violet 2RL is unique among similar compounds due to its specific chemical structure, which includes multiple azo bonds and sulfonic acid groups. This structure gives the dye its distinctive color and solubility properties. Similar compounds include:

Direct Violet 7: Another azo dye with similar applications but different chemical structure.

Direct Blue 1: A dye with a similar application spectrum but different color properties.

Direct Red 28: A dye used in similar industrial applications but with a different hue.

This compound stands out due to its specific shade of violet and its excellent fastness properties, making it a preferred choice in many applications.

Propiedades

Número CAS |

6227-10-7 |

|---|---|

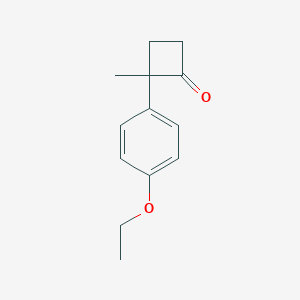

Fórmula molecular |

C32H27N5Na2O7S2 |

Peso molecular |

703.7 g/mol |

Nombre IUPAC |

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H29N5O7S2.2Na/c1-18-12-21(4)30(28(13-18)45(39,40)41)36-34-26-14-20(3)27(15-19(26)2)35-37-31-29(46(42,43)44)17-22-16-24(10-11-25(22)32(31)38)33-23-8-6-5-7-9-23;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

Clave InChI |

NJPXFJXCALXJCX-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])C)C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)